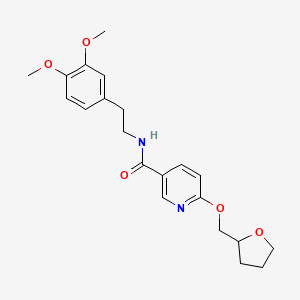
N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as THF-NMN, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. The compound is a derivative of nicotinamide mononucleotide (NMN) and has been found to possess unique properties and mechanisms of action that make it a promising candidate for further investigation.
Wirkmechanismus
N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide works by increasing the production of NAD+ in cells, which is a coenzyme that plays a crucial role in cellular metabolism and energy production. NAD+ levels decline with age, which can lead to a decline in cellular function and an increased risk of age-related diseases. This compound has been found to increase NAD+ levels in cells, which can help to improve cellular function and reduce the effects of aging.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on cells and tissues. Studies have shown that this compound can improve mitochondrial function, increase insulin sensitivity, and reduce inflammation. Additionally, this compound has been found to have neuroprotective effects and may help to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can help to improve cellular function and reduce the effects of aging. Additionally, this compound has been found to be relatively non-toxic and safe for use in cells and animals. However, one limitation of using this compound in lab experiments is its high cost and the specialized equipment and expertise required for its synthesis.
Zukünftige Richtungen
There are numerous future directions for research on N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, including its potential applications in the treatment of age-related diseases, its effects on cognitive function, and its potential use as a therapeutic agent for various conditions. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on cellular metabolism and energy production.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods of synthesizing this compound is through the use of a palladium-catalyzed coupling reaction between 3,4-dimethoxyphenethylamine and 2-bromo-1-(tetrahydrofuran-2-yl)ethanone, followed by a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been the subject of numerous scientific studies and has shown potential applications in various fields of research. One of the most promising areas of research for this compound is in the field of aging and age-related diseases. Studies have shown that this compound can increase the production of NAD+ in cells, which can help to improve cellular function and reduce the effects of aging.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-25-18-7-5-15(12-19(18)26-2)9-10-22-21(24)16-6-8-20(23-13-16)28-14-17-4-3-11-27-17/h5-8,12-13,17H,3-4,9-11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKGKFKAYQNVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CN=C(C=C2)OCC3CCCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2750613.png)
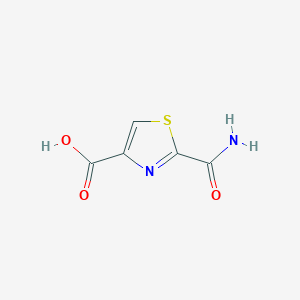

![4-(2-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2750617.png)
![methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2750620.png)
![N-[(2-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2750623.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2750624.png)

![N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2750627.png)
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B2750628.png)
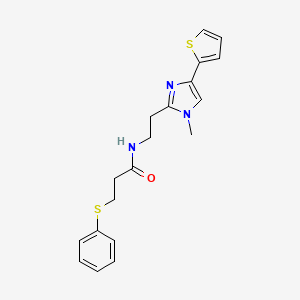
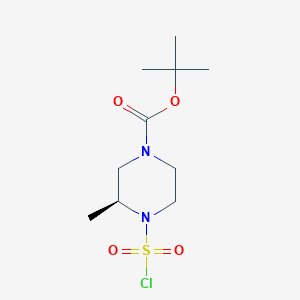
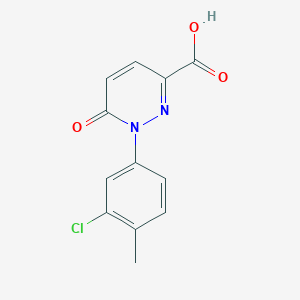
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate](/img/structure/B2750634.png)